molecular formula C13H16FN3O2S B2855190 3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride CAS No. 2418719-31-8

3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride

Cat. No. B2855190
CAS RN: 2418719-31-8
M. Wt: 297.35
InChI Key: WCBSZVJBNXZDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride, also known as PMSF, is a commonly used serine protease inhibitor in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol but insoluble in water. PMSF is widely used in various biochemical and physiological studies due to its ability to selectively inhibit serine proteases.

Mechanism of Action

3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site serine residue of the enzyme. This covalent modification of the enzyme results in the inhibition of its activity. 3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride is a highly selective inhibitor of serine proteases and does not inhibit other classes of proteases such as cysteine proteases or metalloproteases.
Biochemical and Physiological Effects
3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation, fibrinolysis, and complement activation. 3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride has also been shown to inhibit the activity of proteases involved in the degradation of extracellular matrix proteins, suggesting a potential role in the prevention of tissue damage and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride is its high selectivity for serine proteases, which allows for the specific inhibition of these enzymes in complex biological samples such as cell lysates and tissue extracts. 3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride is also relatively stable and can be stored for long periods of time at room temperature. However, 3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride has some limitations, including its irreversibility and potential for off-target effects. Additionally, the use of 3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride in certain experiments may require the use of organic solvents such as ethanol, which can affect the activity of some enzymes.

Future Directions

There are several future directions for the use of 3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride in scientific research. One potential direction is the development of more selective and reversible serine protease inhibitors that can be used in vivo. Another direction is the use of 3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride in the study of proteases involved in various diseases such as cancer and inflammation. Additionally, the use of 3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride in combination with other protease inhibitors may provide new insights into the complex regulation of protease activity in biological systems.

Synthesis Methods

3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride can be synthesized using various methods, including the reaction of benzenesulfonyl chloride with 3-(aminomethyl)-1-propylpyrazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrogen fluoride to yield 3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride. Another method involves the reaction of benzenesulfonyl chloride with 3-(aminomethyl)-1-propylpyrazole in the presence of a base and a fluoride source such as cesium fluoride.

Scientific Research Applications

3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit proteases such as trypsin, chymotrypsin, and thrombin in various biochemical and physiological studies. 3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride is also used to inhibit proteases in cell lysates and tissue extracts, allowing researchers to study the function and activity of specific proteases in cells and tissues.

properties

IUPAC Name

3-[[(1-propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2S/c1-10(2)17-7-6-13(16-17)15-9-11-4-3-5-12(8-11)20(14,18)19/h3-8,10H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBSZVJBNXZDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)NCC2=CC(=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride

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